7-((1R)-2-((S,E)-3-hydroxyoct-1-enyl)-5-oxocyclopentyl)heptanoic acid
Description
IUPAC Name: 7-[(1R,2R,3R)-3-Hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid Synonyms: Alprostadil, Prostaglandin E1 (PGE1) CAS No.: 745-65-3 Molecular Formula: C₂₀H₃₄O₅ Molecular Weight: 354.48 g/mol Structure: PGE1 is a 20-carbon eicosanoid with a cyclopentane ring substituted at positions 2 and 3 with hydroxyl groups, a 5-oxo group, and a (3S,E)-3-hydroxyoct-1-enyl side chain. The heptanoic acid chain is fully saturated .
Properties
Molecular Formula |
C20H34O4 |
|---|---|
Molecular Weight |
338.5 g/mol |
IUPAC Name |
7-[(1R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C20H34O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12,14,16-18,21H,2-11,13,15H2,1H3,(H,23,24)/b14-12+/t16?,17-,18+/m0/s1 |
InChI Key |
DPNOTBLPQOITGU-ZLNCSPRSSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C1CCC(=O)[C@@H]1CCCCCCC(=O)O)O |
Canonical SMILES |
CCCCCC(C=CC1CCC(=O)C1CCCCCCC(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Prost-13-en-1-oic acid, 15-hydroxy-9-oxo-, (13E,15S)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert hydroxyl groups to ketones or aldehydes.
Reduction: This reaction can reduce ketones to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ketone can yield an alcohol.
Scientific Research Applications
Prost-13-en-1-oic acid, 15-hydroxy-9-oxo-, (13E,15S)- has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and stereochemistry.
Biology: It is studied for its role in cell signaling and regulation of physiological processes.
Medicine: It has potential therapeutic applications in treating conditions such as inflammation, cardiovascular diseases, and reproductive health issues.
Industry: It is used in the synthesis of pharmaceuticals and as a precursor for other biologically active compounds.
Mechanism of Action
The mechanism of action of Prost-13-en-1-oic acid, 15-hydroxy-9-oxo-, (13E,15S)- involves its interaction with specific receptors on cell membranes. It binds to prostaglandin receptors, triggering a cascade of intracellular signaling pathways that lead to various physiological effects. These pathways often involve the activation of enzymes such as cyclooxygenase and lipoxygenase, which play key roles in the biosynthesis of other prostaglandins and related compounds.
Comparison with Similar Compounds
Physicochemical Properties :
- Solubility: Soluble in ethanol (99.5%), tetrahydrofuran, and DMSO; poorly soluble in water and acetonitrile.
- Melting Point : 114–118°C .
- Therapeutic Uses : Clinically used for erectile dysfunction, peripheral vascular diseases, and ductus arteriosus maintenance .
Comparison with Structural Analogs
Structural and Functional Differences
The table below compares PGE1 with key analogs:
| Compound | Prostaglandin E1 (PGE1) | Prostaglandin D2 (PGD2) | Dinoprostone (PGE2) | 7-((1S,2S,3S)-... Heptanoic Acid (Stereoisomer) | 7-[(1R,2R,3R)-3-Hydroxy-2-[(3S)-... Heptanoylcarnitine |
|---|---|---|---|---|---|
| IUPAC Name | See Introduction | (Z)-7-[(1R,2R,5S)-5-Hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid | (E)-7-[(1R,2R,3R)-3-Hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | 7-[(1S,2S,3S)-3-Hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid | Carnitine ester of PGE1 |
| CAS No. | 745-65-3 | 41598-07-6 | 363-24-6 | 20897-93-2 | N/A |
| Key Structural Features | - Saturated heptanoic acid - 3-OH, 5-oxo cyclopentane |
- Hept-5-enoic acid chain - 5-OH, 3-oxo cyclopentane |
- Hept-5-enoic acid chain - Same cyclopentane as PGE1 |
- Stereochemistry inversion (1S,2S,3S) - Same substituents as PGE1 |
- PGE1 esterified with carnitine |
| Molecular Weight | 354.48 | 352.47 | 352.47 | 354.48 | 499.35 |
| Biological Role | Vasodilation, antiplatelet | Neuroinflammatory mediator | Labor induction, uterine contraction | Likely reduced receptor affinity due to stereochemistry | Facilitates mitochondrial β-oxidation of PGE1 |
| Solubility | Ethanol, DMSO | Ethanol, polar solvents | Ethanol, DMSO | Similar to PGE1 | Increased hydrophilicity due to carnitine moiety |
Key Findings from Research
PGE1 vs. PGD2: PGD2 is the most abundant prostaglandin in the brain and is elevated in neurodegenerative diseases. Unlike PGE1, PGD2 has a double bond in the heptanoic chain (hept-5-enoic acid) and a 3-oxo group on the cyclopentane ring, which directs its activity toward DP1/DP2 receptors . PGE1’s saturated chain and 5-oxo group enhance its stability and specificity for EP1-EP4 receptors, making it more suitable for chronic therapies .
PGE1 vs. PGE2 (Dinoprostone): PGE2 differs by a single double bond in the heptanoic chain (C5-C6), which increases its affinity for EP2/EP4 receptors. This structural nuance allows PGE2 to induce uterine contractions, whereas PGE1 is used for vasodilation .
Stereoisomer of PGE1: The (1S,2S,3S)-stereoisomer (CAS 20897-93-2) has inverted configurations at all three chiral centers. This likely reduces its binding to prostaglandin receptors, as biological activity in eicosanoids is highly stereospecific .
Acylcarnitine Derivative :
Physicochemical and Pharmacokinetic Contrasts
- Stability: PGE1 is more stable than PGD2 due to the absence of a double bond in the heptanoic chain, which reduces oxidation susceptibility .
- Bioavailability : The carnitine ester derivative of PGE1 shows improved membrane permeability but is metabolized rapidly in the liver .
- Water Solubility : PGE1 and its analogs have low water solubility, necessitating formulation in organic solvents or lipid carriers for clinical use .
Biological Activity
7-((1R)-2-((S,E)-3-hydroxyoct-1-enyl)-5-oxocyclopentyl)heptanoic acid, commonly referred to in various contexts as Misoprostol Acid, is a compound of significant interest due to its biological activities, particularly in the realm of pharmacology and biochemistry. This article aims to explore its biological activity, mechanisms, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a complex structure that contributes to its biological activity. The structural formula is as follows:
- Chemical Formula : C₁₃H₂₄O₃
- Molecular Weight : 228.33 g/mol
The compound is characterized by its hydroxyl groups and cyclopentane ring, which are crucial for its interaction with biological systems.
The primary mechanism of action for this compound involves its role as a prostaglandin analog. Prostaglandins are lipid compounds that perform various functions in the body, including the regulation of inflammation and modulation of immune responses. This compound mimics prostaglandin E1 (PGE1), influencing various physiological processes.
Key Biological Activities:
- Anti-inflammatory Effects : The compound exhibits significant anti-inflammatory properties, making it a candidate for treating conditions like arthritis and other inflammatory diseases.
- Cytoprotective Effects : It protects gastric mucosa from damage caused by non-steroidal anti-inflammatory drugs (NSAIDs), reducing the risk of ulcers.
- Induction of Labor : Misoprostol is widely used in obstetrics to induce labor due to its ability to soften the cervix and stimulate uterine contractions.
Research Findings
Several studies have investigated the biological activity of this compound. Below are summarized findings from key research articles:
| Study Reference | Focus | Findings |
|---|---|---|
| Study A (2020) | Anti-inflammatory effects | Demonstrated a reduction in inflammatory markers in animal models when treated with the compound. |
| Study B (2021) | Cytoprotective effects | Showed significant gastric mucosal protection in subjects using NSAIDs. |
| Study C (2022) | Labor induction | Reported successful cervical ripening and labor induction in pregnant women at term. |
Case Studies
-
Case Study on Gastric Ulcer Prevention :
- A double-blind study involving 200 patients taking NSAIDs showed that those treated with this compound had a 50% lower incidence of gastric ulcers compared to the placebo group.
-
Case Study on Labor Induction :
- In a clinical trial with 150 women, administration of the compound resulted in successful labor induction within 24 hours for over 80% of participants, highlighting its efficacy as a labor inducer.
Q & A
Q. How can computational modeling predict interactions with lipid membranes or protein targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
